3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one
Description
The compound 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a hybrid heterocyclic molecule combining a coumarin core (2H-chromen-2-one) with a 1,2,4-oxadiazole ring substituted at position 2. Key structural features include:
- A 7-methoxy group on the coumarin scaffold.
- A 1,2,4-oxadiazole moiety at position 3 of the coumarin.
- A 2,3-dimethoxyphenyl substituent on the oxadiazole ring.
Properties
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-12-8-7-11-9-14(20(23)27-16(11)10-12)19-21-18(22-28-19)13-5-4-6-15(25-2)17(13)26-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJBPUOZYHLPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its potential applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 440.41 g/mol. The structure features a coumarin backbone combined with an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) . The ability of this compound to target these enzymes could position it as a promising candidate for cancer therapy.
Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Thymidylate Synthase | 35.58 | HePG-2 |
| Compound B | HDAC | 5.55 | HCT-116 |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been documented. Compounds similar to our target have demonstrated effectiveness against various bacterial strains. For example, studies have shown that certain oxadiazole derivatives exhibit significant antibacterial activity against Staphylococcus aureus .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 17 |
| Compound D | E. coli | 15 |
| This compound | TBD |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in enhancing the binding affinity to enzymes and receptors involved in cell proliferation and apoptosis. Mechanistic studies suggest that compounds containing the oxadiazole moiety can induce cell cycle arrest and apoptosis in cancer cells through multiple pathways .
Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that those with a similar structure to our compound showed promising results in inhibiting tumor growth in vitro and in vivo models . The study emphasized the importance of structural modifications in enhancing anticancer activity.
Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, derivatives were tested against both gram-positive and gram-negative bacteria. The results indicated that modifications in the phenyl ring significantly influenced the antibacterial efficacy .
Comparison with Similar Compounds
Research Tools and Validation
- Structural Confirmation : Programs like SHELXL and OLEX2 are critical for refining crystal structures and validating substituent positions, especially for complex hybrids like the target compound .
- Spectral Data : NMR and IR spectra (e.g., compound 14’s IR peaks at 1,715 cm⁻¹ for carbonyl) provide benchmarks for verifying synthetic success in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
